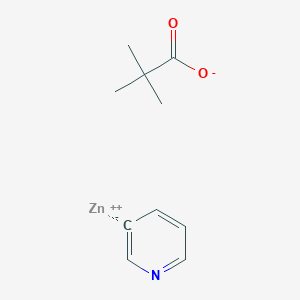
(ピリジン-3-イル)亜鉛ピバレート (1.07 mmol/g)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Pyridin-3-yl)zinc pivalate (1.07 mmol/g) is a chemical compound with the molecular formula C10H13NO2Zn and a molecular weight of 244.6 g/mol . It is a zinc-based organometallic reagent commonly used in organic synthesis and catalysis.
科学的研究の応用
Chemistry
In chemistry, (Pyridin-3-yl)zinc pivalate is used as a reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. It is also employed in the synthesis of complex organic molecules and as a catalyst in various organic transformations.
Biology
In biological research, (Pyridin-3-yl)zinc pivalate is used to study the interactions between zinc-containing compounds and biological molecules. It helps in understanding the role of zinc in enzymatic reactions and cellular processes.
Medicine
It is being explored for its ability to modulate biological pathways and target specific enzymes.
Industry
In the industrial sector, (Pyridin-3-yl)zinc pivalate is used in the production of fine chemicals, pharmaceuticals, and agrochemicals. Its role as a catalyst and reagent in various chemical processes makes it valuable for large-scale manufacturing.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-3-yl)zinc pivalate typically involves the reaction of pyridine-3-boronic acid with zinc pivalate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of (Pyridin-3-yl)zinc pivalate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or other separation techniques to obtain the desired product .
化学反応の分析
Types of Reactions
(Pyridin-3-yl)zinc pivalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-3-carboxylic acid.
Reduction: It can be reduced to form pyridine-3-methanol.
Substitution: The zinc atom can be substituted with other metal atoms or groups, leading to the formation of different organometallic compounds.
Common Reagents and Conditions
Common reagents used in reactions with (Pyridin-3-yl)zinc pivalate include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving (Pyridin-3-yl)zinc pivalate include pyridine derivatives, such as pyridine-3-carboxylic acid and pyridine-3-methanol, as well as various substituted organometallic compounds .
作用機序
The mechanism of action of (Pyridin-3-yl)zinc pivalate involves its ability to donate or accept electrons during chemical reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. The compound can interact with various molecular targets, including enzymes and receptors, to modulate their activity and influence biological pathways .
類似化合物との比較
Similar Compounds
- (Pyridin-2-yl)zinc pivalate
- (Pyridin-4-yl)zinc pivalate
- (Pyridin-3-yl)zinc acetate
Uniqueness
Compared to similar compounds, (Pyridin-3-yl)zinc pivalate exhibits unique reactivity and selectivity in chemical reactions. Its specific structure allows for distinct interactions with reagents and catalysts, making it a valuable tool in organic synthesis and catalysis .
特性
IUPAC Name |
zinc;2,2-dimethylpropanoate;3H-pyridin-3-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N.C5H10O2.Zn/c1-2-4-6-5-3-1;1-5(2,3)4(6)7;/h1-2,4-5H;1-3H3,(H,6,7);/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSYGGRRFLTIBJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].C1=C[C-]=CN=C1.[Zn+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














